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Executive Summary

AZDO0780 is a first-in-class, orally bioavailable small molecule inhibitor of proprotein convertase
subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of dyslipidemia.
Unlike monoclonal antibody inhibitors that block the interaction between PCSK9 and the low-
density lipoprotein receptor (LDLR), AZD0780 employs a novel mechanism of action. It binds to
a distinct pocket on the C-terminal domain of PCSK9, stabilizing the protein and preventing the
lysosomal degradation of the LDLR. This results in increased LDLR recycling to the hepatocyte
surface, enhanced LDL-cholesterol (LDL-C) clearance from the circulation, and consequently, a
significant reduction in plasma LDL-C levels. Preclinical and clinical studies have demonstrated
the potent LDL-C lowering efficacy and a favorable safety profile of AZD0780, positioning it as
a promising oral therapeutic option for patients with hypercholesterolemia who are unable to
reach their treatment goals with statins alone.

Introduction: The Unmet Need in
Hypercholesterolemia Management

Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease (ASCVD), a
leading cause of morbidity and mortality worldwide. While statins are the cornerstone of lipid-
lowering therapy, a significant proportion of high-risk patients fail to achieve their guideline-
recommended LDL-C goals. The discovery of PCSK9 as a key regulator of LDLR metabolism
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has revolutionized the management of hypercholesterolemia. Injectable monoclonal antibodies
targeting PCSK9 have shown remarkable efficacy in reducing LDL-C and cardiovascular
events. However, the need for parenteral administration and the associated costs have limited
their widespread use. The development of an effective and safe oral PCSK9 inhibitor has
therefore been a major objective in cardiovascular drug discovery.

The Discovery of AZD0780

The journey to discover AZD0780 began with the identification of a novel, druggable binding
pocket on the C-terminal domain (CTD) of PCSK9.[1] This was a departure from the prevailing
strategy of targeting the PCSK9-LDLR protein-protein interaction. Through fragment-based
screening, a hit compound was identified that bound to this previously unexplored pocket.[2] An
extensive lead optimization program was then undertaken to enhance the potency, selectivity,
and pharmacokinetic properties of the initial hit, culminating in the selection of AZD0780 as a
clinical candidate.[2]

Mechanism of Action

AZDO0780 does not inhibit the binding of PCSK9 to the LDLR.[2] Instead, it binds to the C-
terminal domain of PCSK9 with high affinity.[2] This binding stabilizes the PCSK9-LDLR
complex at the acidic pH of the endosome, which in turn inhibits the trafficking of the complex
to the lysosome for degradation.[2] By preventing the PCSK9-mediated degradation of the
LDLR, AZD0780 promotes the recycling of the receptor back to the cell surface, leading to
increased LDL-C uptake by hepatocytes.[2]

Figure 1: Mechanism of action of AZD0780.

Preclinical Development
In Vitro Studies

The preclinical evaluation of AZD0780 demonstrated its potent and selective activity.
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Parameter

Value

Binding Affinity (Kd) to human PCSK9

2.3 nM[2]

Cellular Activity

Increased LDL-C uptake in HepG2 cells
incubated with recombinant human PCSK9[2]

Human Microsomal Clearance

1.3 pL/min/ug[2]

Plasma Protein Binding (Human)

26%]2]

Plasma Protein Binding (Mouse)

25%[2]

Table 1: In Vitro Profile of AZD0780

In Vivo Studies

AZDO0780 was evaluated in a human PCSK9 knock-in hypercholesterolemic mouse model,
which expresses human PCSKS9 in the liver and exhibits a human-like hypercholesterolemia

phenotype.

Parameter

Value

Animal Model

Human PCSK9 knock-in hypercholesterolemic

mouse[2]
Dosing 15 mg/kg, twice-daily (oral)[2]
Outcome Decreased plasma LDL-C levels[2]
Oral Bioavailability (Mouse) 63.5%][2]
Oral Half-life (Mouse) 2.9 hours[2]

Intravenous Half-life (Mouse)

2.6 hours|2]

Table 2: In Vivo Preclinical Data for AZD0780

Clinical Development

AZDO0780 has progressed through Phase | and Phase IIb clinical trials, with promising results.
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Phase I Clinical Trial (NCT05384262)

A randomized, single-blind, placebo-controlled, single and multiple ascending dose study was

conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics
(PD) of AZD0780 in healthy subjects with or without elevated LDL-C.

Parameter

Result

Citation

LDL-C Reduction
(Monotherapy)

30 mg and 60 mg doses
reduced LDL-C by 30% and
38% from baseline,

respectively.

[3]

LDL-C Reduction
(Combination with

Rosuvastatin)

30 mg AZD0780 on top of 20
mg rosuvastatin reduced LDL-
C by 52%, for a total reduction

of 78% from baseline.

[3]

Safety and Tolerability

Generally safe and well-
tolerated with no serious

adverse events reported.

[3]

Food Effect

Preliminary data suggest
dosing flexibility with regard to
food.

[3]

Table 3: Key Findings from the Phase | Clinical Trial of AZD0780

Phase Ilb PURSUIT Clinical Trial (NCT6173570)

The PURSUIT trial was a randomized, double-blind, placebo-controlled, multicenter study that

evaluated the efficacy and safety of different doses of AZD0780 in patients with

hypercholesterolemia on background moderate-to-high-intensity statin therapy.
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Paramete AZD0780 AZD0780 AZDO0780 AZDO0780

Placebo Citation
r 1mg 3 mg 10 mg 30 mg
Number of
Patients ~85 ~85 ~85 ~85 ~85 [4]
Primary
Endpoint:
Placebo-
Corrected - -35.3% -37.9% -45.2% -50.7% [4]
% Change
in LDL-C at
Week 12
% of
Patients
Achieving 13% N/A N/A N/A 84% [5]
LDL-C <70
mg/dL

K38.2%

Adverse \multicolum (total

32.6% [4]
Events n{4}c AZD0780

groups)}

Table 4: Efficacy and Safety Results from the PURSUIT Phase Ilb Trial

Experimental Protocols

Detailed experimental protocols for the discovery and development of a novel compound like
AZDO0780 are often proprietary. However, based on the published data, the following sections
outline the likely methodologies employed.

PCSK9 Binding Affinity Assay

A surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay would likely
be used to determine the binding affinity (Kd) of AZD0780 to recombinant human PCSKO.
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Surface Plasmon Resonance (SPR) Workflow

Immobilize recombinant
human PCSK9 on sensor chip

'

Inject varying concentrations
of AZD0780

l

Measure change in
refractive index (binding)

'

Calculate Kd from
association/dissociation rates

Click to download full resolution via product page

Figure 2: Generalized workflow for an SPR-based binding assay.

General Protocol:

Recombinant human PCSK9 is immobilized on a sensor chip.

A series of AZD0780 solutions of varying concentrations are flowed over the chip.

The association and dissociation of AZD0780 to PCSK?9 is monitored in real-time.

The resulting sensorgrams are fitted to a binding model to calculate the equilibrium

dissociation constant (Kd).

HepG2 Cell-Based LDL-C Uptake Assay

This assay is crucial for determining the functional activity of a PCSK?9 inhibitor in a cellular

context.
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HepG2 LDL-C Uptake Assay Workflow

(Culture HepG2 cells)
l
(Treat cells with recombinan'D
human PCSK9 +/- AZD0780
l
G\dd fluorescently labeled LDL-C)
l
Gncubate to allow uptake)
l

Wash and measure intracellular
fluorescence

Click to download full resolution via product page

Figure 3: Generalized workflow for a HepG2 LDL-C uptake assay.

General Protocol:

Human hepatoma (HepG2) cells are cultured in a multi-well plate.

Cells are incubated with recombinant human PCSK9 in the presence or absence of varying

concentrations of AZD0780.

Fluorescently labeled LDL-C is added to the culture medium.

After an incubation period, the cells are washed to remove extracellular LDL-C.
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e Intracellular fluorescence is quantified as a measure of LDL-C uptake. An increase in
fluorescence in the presence of AZD0780 indicates inhibition of PCSK9 activity.

Human PCSK9 Knock-in Mouse Model Study

This in vivo model is essential for evaluating the efficacy and pharmacokinetics of a human
PCSK9-specific inhibitor.

General Protocol:

e Human PCSK9 knock-in mice are acclimated and randomized into treatment and vehicle
control groups.

» AZDO0780 is administered orally at a specified dose and frequency.
» Blood samples are collected at various time points.

e Plasma is analyzed for LDL-C levels and AZD0780 concentrations to determine the
pharmacodynamic effect and pharmacokinetic profile.

Conclusion and Future Directions

AZDO0780 has emerged as a promising oral PCSK?9 inhibitor with a novel mechanism of action
and a strong preclinical and clinical data package. The significant LDL-C reduction observed in
the Phase IIb PURSUIT trial, coupled with a favorable safety profile, supports its continued
development. As an oral agent, AZD0780 has the potential to overcome the limitations of
injectable PCSK9 inhibitors and provide a more convenient and accessible treatment option for
a broader population of patients with hypercholesterolemia. The ongoing and planned Phase Il
studies will be crucial in establishing the long-term efficacy, safety, and cardiovascular benefits
of AZD0780, with the ultimate goal of addressing the significant unmet medical need in the
management of dyslipidemia and the prevention of ASCVD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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